Cyclopenta-1,3-diene;dichlorotitanium

Description

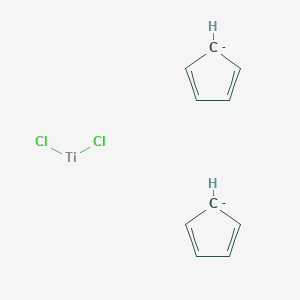

Cyclopenta-1,3-diene;dichlorotitanium, commonly known as titanocene dichloride, is a metallocene complex with the formula (C₅H₅)₂TiCl₂ (IUPAC name: cyclopenta-1,3-diene;titanium(4+);dichloride). Its CAS registry number is 1271-19-8, and it features a titanium(IV) center sandwiched between two cyclopentadienyl (Cp) ligands, with two chloride ions completing the octahedral geometry. This compound is notable for its applications in organic synthesis, polymerization catalysis, and materials science due to its redox-active titanium center and ligand exchange properties.

Properties

Molecular Formula |

C10H10Cl2Ti-2 |

|---|---|

Molecular Weight |

248.96 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;dichlorotitanium |

InChI |

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

MKNXBRLZBFVUPV-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti]Cl |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

Cyclopenta-1,3-diene;dichlorotitanium serves as a catalyst in several chemical reactions due to its ability to stabilize transition states and facilitate the formation of new bonds.

- Olefin Polymerization : This compound is utilized in the polymerization of olefins, where it acts as a catalyst to produce high-performance polymers. The unique electronic properties of the cyclopentadienyl ligand enhance the reactivity of titanium centers, allowing for efficient polymerization processes.

- Diels-Alder Reactions : The compound can also be employed in Diels-Alder reactions, which are crucial for synthesizing cyclic compounds. Its ability to coordinate with dienophiles makes it a valuable reagent in organic synthesis.

Materials Science

In materials science, This compound is significant for its role in developing advanced materials.

- Nanocomposites : Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. The titanium center enhances the interaction between the filler and the polymer matrix, leading to superior performance characteristics.

- Thin Films : The compound is used in the deposition of thin films for electronic applications. Its volatility and reactivity allow for controlled deposition processes that yield high-quality films suitable for semiconductor applications.

Organic Synthesis

The versatility of This compound extends to organic synthesis, where it is employed in various synthetic pathways.

- Synthesis of Complex Molecules : It has been utilized as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with other reagents facilitates multi-step synthetic routes.

- Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is particularly valuable in developing new materials with tailored properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Olefin polymerization | High-performance polymers |

| Diels-Alder reactions | Efficient synthesis of cyclic compounds | |

| Materials Science | Nanocomposites | Improved mechanical properties |

| Thin films | High-quality semiconductor applications | |

| Organic Synthesis | Synthesis of complex molecules | Facilitates multi-step synthetic routes |

| Functionalization of aromatic compounds | Development of new materials |

Case Study 1: Olefin Polymerization

A study conducted by researchers at a leading university demonstrated the effectiveness of This compound as a catalyst for olefin polymerization. The results showed that polymers produced exhibited enhanced mechanical properties compared to those synthesized with traditional catalysts. The study highlighted the potential for this compound to revolutionize polymer production methods.

Case Study 2: Diels-Alder Reaction Optimization

In another case study published in a peer-reviewed journal, scientists optimized a Diels-Alder reaction using This compound as a catalyst. The reaction conditions were fine-tuned to achieve higher yields and selectivity for desired products. This research underlined the compound's utility in synthetic organic chemistry.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Reactivity Trends

Catalytic Performance

- Titanocene dichloride outperforms hafnium analogs in olefin polymerization but is less thermally stable.

- Zirconocene dichloride is preferred for stereoselective polymerization due to its balanced steric and electronic properties.

Preparation Methods

Classical Synthesis via Sodium Cyclopentadienide

The foundational method for Cp₂TiCl₂ synthesis, developed by Wilkinson and Birmingham, involves the reaction of sodium cyclopentadienide (NaCp) with titanium tetrachloride (TiCl₄) . The stoichiometric equation is:

Procedure :

-

Cyclopentadiene Deprotonation : Freshly distilled cyclopentadiene (C₅H₆) is treated with sodium metal in tetrahydrofuran (THF) to generate NaCp.

-

Titanium Coordination : TiCl₄ is added dropwise to the NaCp-THF solution under nitrogen, forming a deep red suspension.

-

Workup : The mixture is filtered, washed with hydrochloric acid to remove hydrolyzed byproducts, and recrystallized from toluene .

Key Parameters :

-

Solvent : THF ensures solubility of NaCp and prevents TiCl₄ hydrolysis.

-

Temperature : Reactions are conducted at 0–25°C to avoid side reactions.

Limitations :

-

Handling NaCp requires strict anhydrous conditions.

-

TiCl₄’s moisture sensitivity complicates scalability.

Direct Reaction of Cyclopentadiene with Titanium Tetrachloride

An alternative route bypasses NaCp by using cyclopentadiene directly :

Procedure :

-

Cyclopentadiene Preparation : Dicyclopentadiene is cracked at 170°C to yield monomeric C₅H₆ .

-

Reaction Setup : C₅H₆ is mixed with TiCl₄ in THF under nitrogen.

-

Purification : The product is isolated via Soxhlet extraction with toluene .

Optimization :

-

Molar Ratio : A 2:1 ratio of C₅H₆ to TiCl₄ minimizes unreacted TiCl₄ .

-

Solvent Choice : THF stabilizes intermediates, while toluene aids crystallization .

Challenges :

-

HCl gas evolution necessitates efficient scrubbing.

-

Residual TiCl₃ impurities require rigorous washing.

Anthracene Magnesium Method

This method employs anthracene-magnesium complexes to activate cyclopentadiene :

Procedure :

-

Anthracene-Mg Synthesis : Magnesium powder, anthracene, and THF react with methyl iodide to form a reactive Mg complex.

-

Cyclopentadiene Addition : C₅H₆ and TiCl₄ are added dropwise at 60°C.

-

Isolation : The product is filtered, washed with dichloromethane, and crystallized .

Advantages :

Drawbacks :

Metal Sodium-Based Synthesis

Sodium metal replaces anthracene-Mg in this streamlined approach :

Procedure :

-

Sodium Activation : Sodium sand is prepared in xylene or THF.

-

Reaction : C₅H₆ and TiCl₄ are added sequentially, forming Cp₂TiCl₂.

-

Workup : The mixture is filtered, and the product is recrystallized .

Improvements :

-

Catalyst-Free : Eliminates anthracene, simplifying purification.

Industrial-Scale Methods from Dicyclopentadiene

Recent patents describe large-scale synthesis via dicyclopentadiene cracking :

Steps :

-

Monomer Generation : Dicyclopentadiene is pyrolyzed at 160–180°C, yielding C₅H₆ .

-

Reflux Reaction : C₅H₆ is reacted with TiCl₄, THF, and diethylamine at 66°C for 4–8 hours .

-

Post-Treatment :

Key Data :

Advantages :

Titanocene Dimer Conversion

A cost-effective route utilizes the titanocene dimer , a byproduct of methylenation reactions :

Procedure :

-

Gas-Phase Reaction : HCl gas is bubbled into a THF solution of the dimer at −5–10°C .

-

Precipitation : Cp₂TiCl₂ crystallizes as a red-purple solid.

-

Isolation : The product is filtered and washed with THF/heptane .

Optimization :

Benefits :

Comparative Analysis of Methods

Table 1: Synthesis Methods for Cp₂TiCl₂

Q & A

Q. How can the structural identity of cyclopenta-1,3-diene;dichlorotitanium be experimentally confirmed?

Methodological Answer:

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to characterize the cyclopentadienyl ligand's proton environments and titanium-chloride bonding. Compare chemical shifts with known titanium dichloride complexes .

- X-ray Crystallography : Resolve the crystal structure to confirm the η⁵-coordination of the cyclopentadienyl ligand and the octahedral geometry around the titanium center .

- Elemental Analysis : Verify stoichiometry via combustion analysis (C, H, Cl) and inductively coupled plasma mass spectrometry (ICP-MS) for titanium content .

Q. What are the established synthetic routes for this compound?

Methodological Answer:

- Ligand Substitution : React titanium tetrachloride (TiCl₄) with cyclopentadienyl sodium (NaC₅H₅) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Monitor reaction progress via in situ infrared spectroscopy to detect chloride displacement .

- Retro-Diels-Alder Reaction : Thermally decompose dicyclopentadiene at 170–200°C to generate cyclopentadiene monomers, followed by reaction with TiCl₄ in a controlled solvent system (e.g., dichloromethane) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP or M06) to account for electron correlation. Basis sets such as LANL2DZ for titanium and 6-31G(d,p) for lighter atoms are recommended .

- Property Calculation : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity in ligand substitution or redox reactions. Compare orbital energies with experimental electrochemical data (e.g., cyclic voltammetry) .

- Charge Distribution Analysis : Employ natural bond orbital (NBO) analysis to quantify electron donation from the cyclopentadienyl ligand to titanium .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in this compound complexes?

Methodological Answer:

- Benchmarking Studies : Validate computational models by comparing calculated bond lengths/angles with crystallographic data. Adjust functionals or basis sets if discrepancies exceed 5% .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated cyclopentadiene) to trace reaction pathways. For example, monitor Cl⁻ ligand exchange kinetics via stopped-flow UV-Vis spectroscopy .

Q. How does this compound function as a catalyst in stereoselective organic transformations?

Methodological Answer:

- Ligand Tuning : Modify cyclopentadienyl substituents (e.g., methyl or ethyl groups) to alter steric and electronic effects. Assess enantioselectivity in Diels-Alder reactions using chiral HPLC .

- In Situ Characterization : Employ X-ray absorption spectroscopy (XAS) to monitor titanium oxidation state changes during catalytic cycles .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for synthesis and purification. Validate inert conditions via oxygen sensors .

- Decomposition Management : Quench residual titanium complexes with ethanol/water mixtures to prevent exothermic decomposition. Monitor gas evolution (e.g., HCl) using FTIR .

Data Analysis and Reporting

Q. How should researchers document and compare the thermal stability of this compound derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to determine decomposition temperatures. Correlate mass loss with ligand dissociation events .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic peaks. Cross-reference with computational predictions of ligand binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.